N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide
Description
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at the 3-position. The oxazole ring is linked via a methylene bridge to a prop-2-enamide moiety. This structure combines the electronic effects of the oxazole heterocycle (with oxygen and nitrogen atoms) and the unsaturated acrylamide group, which may confer reactivity in polymerization or biological interactions.
Properties
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)10-12-7/h3-4H,1,5H2,2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMPKDCNDRFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 3-methyl-1,2-oxazole with prop-2-enamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxazole, followed by the addition of prop-2-enamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key differences between N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide and two analogous compounds from the evidence:
Key Observations:
The oxadiazole derivative () introduces a 1,2,4-oxadiazole ring, which is larger and may enhance rigidity or metal-binding capacity compared to 1,2-oxazole .
The oxadiazole derivative () features a dihydropyridinone substituent, which introduces hydrogen-bonding capabilities (via the carbonyl group) and may influence solubility or biological activity .
Functional Group Implications :
- All three compounds share an acrylamide group, which is reactive in Michael addition or polymerization. However, conjugation with different heterocycles modulates electronic effects (e.g., electron-withdrawing oxazole vs. electron-donating thiophene in ) .
Biological Activity
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Structure : The compound features an oxazole ring, which is known for its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : 3-methyl-1,2-oxazole and prop-2-enamide.
- Conditions : The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures with a base like sodium hydride or potassium carbonate.
- Purification : Post-reaction purification may involve recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. The mechanism is believed to involve the inhibition of specific enzymes critical for microbial growth. Studies indicate that compounds with oxazole rings can interact with various molecular targets, leading to significant decreases in microbial viability .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A2780 (Ovarian carcinoma) | 25.0 |
| MCF-7 (Breast cancer) | 30.5 |
| A2780/RCIS (Cisplatin resistant) | 20.0 |
These results suggest that this compound could serve as a lead compound in anticancer drug development due to its ability to induce cell cycle arrest and inhibit tubulin polymerization .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole moiety may inhibit enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Cell Cycle Modulation : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to the active sites of target proteins, enhancing its therapeutic potential .
Case Studies and Research Findings
Recent research highlights the compound's potential through various case studies:
- High Throughput Screening : A study focused on pantothenate synthetase inhibitors found that derivatives of oxazole exhibited significant binding affinity and inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibited the proliferation of multiple cancer cell lines, supporting its further investigation as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
